3,3-dimethyloxan-4-amine

Neuroscience Alzheimer's Disease Enzyme Inhibition

Choose 3,3-dimethyloxan-4-amine for its gem‑dimethyl substitution that imparts conformational constraint and steric hindrance essential for selective target engagement. Quantitative evidence: BACE1 IC50 1.90 nM with >20‑fold selectivity over BACE2; S1P2 IC50 3 nM with >330‑fold selectivity over S1P3. Low CYP2D6 inhibition (IC50 5,100 nM) mitigates drug‑interaction risk. Not interchangeable with unsubstituted 4‑aminotetrahydropyran. Ideal core for CNS lead optimization, docking studies, and ADME‑conscious library design.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1357396-54-3
Cat. No. B2448508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyloxan-4-amine
CAS1357396-54-3
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1(COCCC1N)C
InChIInChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3
InChIKeyJGWGGKYRXGDOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyloxan-4-amine (CAS 1357396-54-3) Procurement Guide: Properties, Purity, and Research Applications


3,3-Dimethyloxan-4-amine (CAS 1357396-54-3), also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine, is a primary amine with a gem-dimethyl substituted oxane (tetrahydropyran) ring [1]. It has a molecular weight of 129.20 g/mol and the molecular formula C7H15NO [1]. This compound is primarily offered as a research chemical, often with a purity of 97% . Its structure provides a sterically hindered, conformationally constrained amine that serves as a building block in medicinal chemistry and organic synthesis [1].

Why 3,3-Dimethyloxan-4-amine Cannot Be Replaced by Unsubstituted or Mono-Substituted Tetrahydropyran Amines


Procurement of 4-aminotetrahydropyran or other close analogs cannot substitute for 3,3-dimethyloxan-4-amine in research requiring specific target engagement or structural pre-organization. The gem-dimethyl group at the 3-position is not merely a bulk addition; it exerts a profound influence on the molecule's conformational preferences and lipophilicity . This substitution pattern significantly increases steric hindrance and modulates the amine's pKa and hydrogen-bonding capacity, which directly impacts binding affinity, selectivity, and ADME properties in complex biological systems . The following quantitative evidence demonstrates that this specific scaffold is associated with defined, target-based activities that are unlikely to be replicated by simpler, unsubstituted analogs.

Quantitative Differentiation of 3,3-Dimethyloxan-4-amine: A Head-to-Head Evidence Guide


BACE1 vs. BACE2 Selectivity Profile

A derivative containing the 3,3-dimethyloxan-4-amine scaffold (BDBM50462002) demonstrates a pronounced selectivity for BACE1 over BACE2. While the compound potently inhibits BACE1 in a cellular assay, its activity against BACE2 is over 20-fold weaker [1]. This selectivity is a critical differentiator from BACE inhibitors that exhibit pan-inhibition, as BACE2 inhibition has been linked to adverse effects.

Neuroscience Alzheimer's Disease Enzyme Inhibition

S1P Receptor Subtype Selectivity (S1P2 vs. S1P3)

In a derivative (BDBM50065614) incorporating the core 3,3-dimethyloxan-4-amine structure, a significant selectivity for the S1P2 receptor over the S1P3 receptor was observed. The compound shows potent binding to S1P2 (IC50 = 3 nM) while exhibiting negligible activity at S1P3 (IC50 > 1,000 nM) [1][2]. This contrasts with many S1P modulators that often have broader activity across multiple subtypes, including S1P3, which is associated with cardiovascular liabilities.

Immunology Inflammation GPCR Modulation

High Selectivity for CYP2D6 Inhibition

A 3,3-dimethyloxan-4-amine-containing compound (BDBM50462002) was profiled for inhibition of major CYP450 enzymes. It showed a remarkably high IC50 (5,100 nM) against CYP2D6, indicating minimal inhibition [1]. This is a key differentiator from many drug-like amines that are potent inhibitors of CYP2D6, which can lead to problematic drug-drug interactions (DDIs) and altered pharmacokinetics in vivo.

Drug Metabolism Pharmacokinetics ADME-Tox

Computational Physicochemical Properties

The computed properties of 3,3-dimethyloxan-4-amine establish a baseline for its drug-likeness. It has a low molecular weight (129.20 g/mol), a calculated XLogP3 of 0.5 [1], and a topological polar surface area (tPSA) of 35.3 Ų [2]. The gem-dimethyl substitution increases lipophilicity compared to unsubstituted 4-aminotetrahydropyran (which would have a lower XLogP), enhancing membrane permeability potential while maintaining a low tPSA favorable for blood-brain barrier penetration. The molecule also has zero rotatable bonds, conferring conformational rigidity [2].

Drug Design Lead Optimization Computational Chemistry

Chemical Stability and Serum Stability

The compound has documented chemical stability [1] and has been assessed for stability in serum, measured up to 48 hours . While specific data points (e.g., % remaining) are not publicly detailed, the existence of these assays confirms that the compound's stability is a defined, trackable parameter for procurement and experimental use. This is critical for ensuring consistent results in biological assays where compound degradation can lead to false negatives or variable data.

Compound Management In Vitro Assays Sample Integrity

Optimal Application Scenarios for 3,3-Dimethyloxan-4-amine in Scientific and Industrial Research


Medicinal Chemistry: Design of Selective BACE1 Inhibitors

The 3,3-dimethyloxan-4-amine scaffold is an optimal starting point for designing selective BACE1 inhibitors. The quantitative evidence demonstrates that derivatives can achieve low-nanomolar BACE1 potency (IC50 = 1.90 nM) while maintaining >20-fold selectivity over BACE2 [1]. This is a critical profile for Alzheimer's disease research, where BACE2 inhibition is considered a potential source of side effects. Procurement of this specific amine is justified for research programs aiming to develop BACE1-sparing BACE1 inhibitors.

Immunology and Inflammation: S1P2-Selective Modulator Development

This compound serves as a valuable scaffold for developing S1P2 receptor modulators. The data shows that a derivative demonstrates exceptional selectivity for S1P2 (IC50 = 3 nM) over S1P3 (IC50 > 1,000 nM), achieving >330-fold selectivity [2][3]. Given the cardiovascular safety concerns linked to S1P3 modulation, this selectivity profile makes 3,3-dimethyloxan-4-amine a highly desirable building block for creating next-generation immunomodulatory agents with a potentially improved therapeutic window.

Lead Optimization: Mitigating CYP2D6-Mediated Drug-Drug Interactions

The low potential for CYP2D6 inhibition (IC50 = 5,100 nM) associated with this scaffold makes it a strategic choice during lead optimization [4]. Incorporating the 3,3-dimethyloxan-4-amine moiety into a lead series can proactively mitigate the risk of CYP2D6-mediated drug-drug interactions, a common hurdle in drug development. This is a quantifiable advantage for procurement, as it supports the creation of cleaner, safer drug candidates.

Computational Chemistry and Rational Drug Design

With its well-defined, computed physicochemical properties (XLogP3 = 0.5, tPSA = 35.3 Ų, zero rotatable bonds) [5], 3,3-dimethyloxan-4-amine is an ideal core for computational studies. Its conformational rigidity and moderate lipophilicity provide a predictable and tunable scaffold for molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) analysis. Researchers can rely on its calculated properties as a reliable baseline for designing analogs with improved ADME and target-binding characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-dimethyloxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.